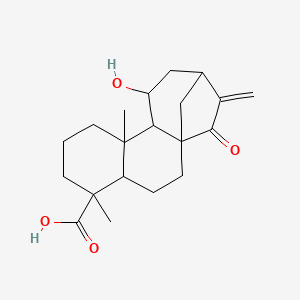

ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid is a diterpenoid compound isolated and purified from the Chinese herbal medicine Pteris semipinnata L. This compound is known for its significant antitumor activity, leading cancer cells to apoptosis . It has been studied for its effects on various types of malignant cancer cells, including nasopharyngeal carcinoma and hepatocellular carcinoma .

Vorbereitungsmethoden

Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid is typically isolated from Pteris semipinnata L through a series of extraction and purification processes the compound can be loaded onto fluorescent mesoporous silica nanoparticles for targeted delivery in cancer therapy .

Analyse Chemischer Reaktionen

Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit tyrosinase, an enzyme involved in melanin synthesis, by regulating the microphthalmia-associated transcription factor (MITF) . The compound’s 11alpha-hydroxy, 15-oxo, and 16-en moieties are crucial for its inhibitory activity .

Wissenschaftliche Forschungsanwendungen

Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid has several scientific research applications:

Cancer Therapy: It has shown significant antitumor activity in various cancer cells, including nasopharyngeal carcinoma and hepatocellular carcinoma

Anti-inflammatory: The compound has potential anti-inflammatory properties.

Skin Whitening: It inhibits tyrosinase, making it a potential candidate for skin whitening applications.

Wirkmechanismus

The mechanism of action of ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. It stabilizes the inhibitor of kappa B alpha (IkBα), reducing nuclear p65 and inhibiting NF-kB activity . This leads to a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bak, inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid is unique due to its specific structure and significant antitumor activity. Similar compounds include other diterpenoids isolated from Pteris semipinnata L., which also exhibit antitumor and anti-inflammatory properties . this compound stands out due to its potent inhibition of the NF-kB pathway and its ability to induce apoptosis in various cancer cells .

Eigenschaften

IUPAC Name |

11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-11-12-9-13(21)15-18(2)6-4-7-19(3,17(23)24)14(18)5-8-20(15,10-12)16(11)22/h12-15,21H,1,4-10H2,2-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFLYGNWNATSHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4=O)O)(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12320350.png)

![Methyl 3,4,5-triacetyloxy-6-[(13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxy]oxane-2-carboxylate](/img/structure/B12320360.png)

![methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate](/img/structure/B12320363.png)

![12-Methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione](/img/structure/B12320374.png)

![[3,4,5-Triacetyloxy-6-(2-amino-2-oxo-1-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B12320376.png)

![4-Hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B12320418.png)

![4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride](/img/structure/B12320420.png)

![5-Pyrimidinecarboxamide, 2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-4-[[(4-methoxyphenyl)methyl]amino]-N-(2-pyrimidinylmethyl)-](/img/structure/B12320425.png)